Tetragastrin, isoaspartic acid(3)-

Description

Properties

CAS No. |

82392-97-0 |

|---|---|

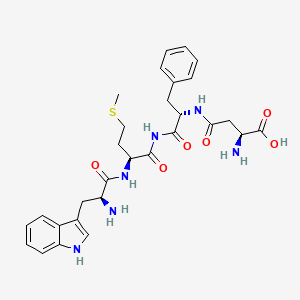

Molecular Formula |

C29H36N6O6S |

Molecular Weight |

596.7 g/mol |

IUPAC Name |

(2S)-2-amino-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C29H36N6O6S/c1-42-12-11-23(34-26(37)20(30)14-18-16-32-22-10-6-5-9-19(18)22)27(38)35-28(39)24(13-17-7-3-2-4-8-17)33-25(36)15-21(31)29(40)41/h2-10,16,20-21,23-24,32H,11-15,30-31H2,1H3,(H,33,36)(H,34,37)(H,40,41)(H,35,38,39)/t20-,21-,23-,24-/m0/s1 |

InChI Key |

HLNYLHRUTHHJJV-BIHRQFPBSA-N |

SMILES |

CSCCC(C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CC(C(=O)O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N |

Isomeric SMILES |

CSCC[C@@H](C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C[C@@H](C(=O)O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |

Canonical SMILES |

CSCCC(C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CC(C(=O)O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-iso-Asp-tetragastrin tetragastrin, iso-Asp(3)- tetragastrin, isoaspartic acid(3)- |

Origin of Product |

United States |

Biochemical Mechanisms of Isoaspartate Formation in Peptides

Spontaneous Deamidation and Isomerization Pathways of Asparagine and Aspartate Residues

The primary route for the formation of isoaspartate involves the spontaneous, non-enzymatic degradation of asparagine (Asn) and aspartate (Asp) residues. nih.govnih.gov This chemical alteration can have significant biological consequences, as the introduction of an isoaspartyl residue adds an extra methylene (B1212753) group into the backbone of a peptide, potentially disrupting its three-dimensional structure and function. nih.gov

The formation of isoaspartate from both asparagine and aspartate residues proceeds through a common succinimide (B58015) (or aspartimide) ring intermediate. nih.govnih.govresearchgate.net This process is initiated by a nucleophilic attack from the nitrogen atom of the peptide bond following the Asn or Asp residue on the side-chain carbonyl group. researchgate.netresearchgate.net

In the case of asparagine, this intramolecular reaction leads to the release of ammonia (B1221849) (deamidation) and the formation of a five-membered succinimide ring. For aspartate, a molecule of water is eliminated (dehydration) to form the same intermediate. nih.govreactome.org This succinimide intermediate is relatively unstable and undergoes hydrolysis. The hydrolysis can occur at either of its two carbonyl groups, leading to two possible products: the original aspartyl-linked peptide or the isoaspartyl-linked peptide. nih.govresearchgate.net The hydrolysis reaction favors the formation of the isoaspartyl linkage, typically yielding a mixture of approximately 70-85% isoaspartate and 15-30% aspartate. nih.govresearchgate.net This process is a major pathway for protein degradation and can affect protein stability both in living organisms and in pharmaceutical formulations. bu.edutandfonline.com

The rate at which isoaspartate formation occurs is not uniform and is heavily influenced by both the local amino acid sequence and environmental conditions.

Sequence Context: The nature of the amino acid residue immediately C-terminal to the asparagine or aspartate residue has a profound effect on the rate of succinimide formation. Residues with small, flexible side chains, such as glycine (B1666218), serine, and histidine, are known to significantly accelerate the rate of isoaspartate formation. researchgate.netresearchgate.net The flexibility of these residues allows the peptide backbone to adopt the conformation necessary for the nucleophilic attack that initiates the formation of the succinimide ring. acs.org

Environmental Factors: Several environmental factors can also influence the rate of isoaspartate formation.

Temperature: Elevated temperatures generally increase the rate of chemical reactions, including the formation of succinimide intermediates and their subsequent hydrolysis. researchgate.net

Ionic Strength: The ionic strength of the solution can also play a role, although its effects are generally less pronounced than those of pH and temperature.

| Factor | Influence on Isoaspartate Formation | References |

|---|---|---|

| Amino Acid Sequence (C-terminal to Asn/Asp) | Residues with small, flexible side chains (e.g., Glycine, Serine) increase the rate of formation. | researchgate.netresearchgate.net |

| pH | Succinimide formation is favored in mildly acidic conditions. Aspartate isomerization is accelerated at acidic pH. | researchgate.netresearchgate.netnih.gov |

| Temperature | Higher temperatures generally increase the rate of formation. | researchgate.net |

Enzymatic Pathways Influencing Isoaspartate Dynamics

While isoaspartate formation is a spontaneous process, cells have evolved enzymatic pathways to manage and, in some cases, reverse this form of protein damage.

The primary enzyme involved in the repair of isoaspartyl residues is Protein L-isoaspartyl Methyltransferase (PIMT). nih.govwikipedia.org This highly conserved enzyme is found in a wide range of organisms, from bacteria to humans. nih.gov PIMT recognizes the abnormal L-isoaspartyl linkage in a damaged protein and initiates a repair process. nih.gov

The PIMT-mediated repair mechanism involves the following steps:

PIMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the free α-carboxyl group of the isoaspartyl residue, forming an L-isoaspartyl-O-methylester. researchgate.netwikipedia.org

This methyl ester is highly unstable and spontaneously demethylates, reforming the succinimide intermediate. researchgate.netresearchgate.net

The succinimide intermediate then hydrolyzes, as described earlier, to yield a mixture of L-aspartyl and L-isoaspartyl residues. researchgate.net

Although a single cycle of this repair mechanism does not completely convert all isoaspartyl residues back to their normal aspartyl form, the re-formed L-isoaspartyl residues can re-enter the cycle. wikipedia.org Through multiple cycles, a near-complete repair of the damaged protein can be achieved. researchgate.net The L-isoaspartyl form of tetragastrin (B1682758) is a known substrate for PIMT, and this system has been used as a model to study the repair process. nih.gov The efficiency of this repair can be limited by a side reaction where the succinimide intermediate undergoes racemization. nih.gov

In addition to the PIMT repair pathway, other enzymes are involved in the metabolism of peptides containing isoaspartyl residues, particularly in their degradation. Most proteases and peptidases are unable to recognize and cleave the β-linked peptide bond of an isoaspartyl residue. plos.orgnih.gov However, specialized enzymes have been identified that can hydrolyze these atypical linkages.

Isoaspartyl Aminopeptidase (IaaA): This enzyme can hydrolyze isoaspartyl peptides and also exhibits L-asparaginase activity. plos.orgnih.gov It belongs to the N-terminal nucleophile (Ntn)-hydrolases family. nih.gov

Isoaspartyl Dipeptidase (IadA): This enzyme specifically catalyzes the hydrolytic cleavage of L-isoaspartyl dipeptides. plos.orgdrugbank.com It is a metalloenzyme that plays a crucial role in degrading proteins damaged by the formation of L-isoaspartyl residues. drugbank.com Without such specific dipeptidases, the accumulation of isoaspartyl dipeptides could be toxic to the cell. plos.orgnih.gov

| Enzyme | Function | References |

|---|---|---|

| Protein L-isoaspartyl Methyltransferase (PIMT) | Initiates the repair of L-isoaspartyl residues by converting them back to a succinimide intermediate, which can then hydrolyze to the normal L-aspartyl form. | nih.govnih.govwikipedia.org |

| Isoaspartyl Aminopeptidase (IaaA) | Hydrolyzes isoaspartyl peptides. | plos.orgnih.gov |

| Isoaspartyl Dipeptidase (IadA) | Catalyzes the hydrolytic cleavage of L-isoaspartyl dipeptides. | plos.orgdrugbank.com |

Structural and Functional Consequences of Isoaspartate 3 Modification on Tetragastrin

Impact on Peptide Backbone Conformation and Stability

The introduction of an isoaspartic acid residue at the third position of tetragastrin (B1682758) (Trp-Met-Asp-Phe-NH2) fundamentally alters the peptide's covalent structure and three-dimensional shape. wikipedia.org This modification arises from a spontaneous intramolecular rearrangement where the nitrogen atom of the adjacent phenylalanine attacks the side-chain carbonyl group of the aspartic acid. wikipedia.org This process forms a five-membered succinimide (B58015) ring intermediate, which then hydrolyzes to yield a mixture of the normal α-aspartyl linkage and the abnormal β-aspartyl (isoaspartyl) linkage. wikipedia.orgnih.gov The formation of the isoaspartate product is generally favored over the aspartate, often in a ratio of approximately 2:1 to 3:1. nih.govnih.gov

Regarding stability, the isoaspartyl form itself is remarkably stable under certain conditions. uow.edu.au Once formed, L-isoaspartate can represent a "terminal" stage of modification, showing little spontaneous conversion back to the normal aspartate form without enzymatic intervention. uow.edu.au However, the process to form isoaspartate via the succinimide intermediate can be influenced by environmental factors such as pH and temperature, with reactions proceeding more quickly at elevated pH. wikipedia.org The enzymatic repair of this modification involves a protein L-isoaspartyl methyltransferase, which can recognize and initiate the conversion of the L-isoaspartyl form back toward the normal L-aspartyl peptide via the same succinimide intermediate. nih.gov

Table 1: Key Factors in Isoaspartate Formation and Stability

| Factor | Description | Impact on Tetragastrin, isoaspartic acid(3)- |

|---|---|---|

| Reaction Mechanism | Intramolecular nucleophilic attack by the backbone nitrogen of the next residue (Phenylalanine) on the Aspartic acid side-chain carbonyl group. wikipedia.org | Forms a succinimide intermediate that hydrolyzes to create the β-peptide bond. wikipedia.orgnih.gov |

| Backbone Structure | The peptide bond is rerouted through the side-chain (β-carboxyl group) instead of the main chain (α-carboxyl group). wikipedia.org | Introduces a significant kink in the peptide backbone, altering its conformation. |

| Formation Ratio | Hydrolysis of the succinimide intermediate typically yields isoaspartate and aspartate in a ~3:1 ratio. nih.gov | The isoaspartic acid(3) form is the major product of this spontaneous degradation pathway. |

| Chemical Stability | The L-isoaspartyl peptide bond is chemically stable and does not readily revert to the normal form non-enzymatically. uow.edu.au | Considered a relatively "terminal" modification state in the absence of repair enzymes. uow.edu.au |

| Enzymatic Repair | Protein L-isoaspartyl methyltransferase can methylate the isoaspartyl residue, facilitating its conversion back to a succinimide intermediate, which can then hydrolyze to the normal aspartyl form. nih.gov | The "damaged" isoaspartyl form of tetragastrin can be recognized and repaired by this specific enzyme system. nih.gov |

Modulation of Receptor Binding Affinity and Specificity (e.g., CCK-B Receptors)

The conformational changes induced by the formation of an isoaspartate residue at position 3 directly impact the peptide's ability to bind to its target receptors, most notably the cholecystokinin (B1591339) B (CCK-B) receptor. nih.govuniprot.org Tetragastrin's biological activity is mediated through its high-affinity binding to these receptors, which are found in the brain and gastrointestinal tract. wikipedia.org

The precise three-dimensional structure of a peptide ligand is critical for its recognition and tight binding to the receptor's pocket. The introduction of a β-peptide bond in Tetragastrin, isoaspartic acid(3)- alters the spatial orientation of the critical amino acid side chains and the peptide backbone itself. This structural disruption is highly likely to reduce its binding affinity for the CCK-B receptor. nih.gov Research on structurally modified tetragastrin analogues has demonstrated that even subtle changes can significantly alter receptor affinity and can even convert an agonist into an antagonist. nih.gov For example, modifications to the C-terminal amide group have been shown to be critical for the recognition of the agonist state of the CCK-B receptor. nih.gov

The formation of isoaspartate is generally considered a form of protein damage that can decrease or abolish biological activity, which is directly tied to receptor binding. nih.gov Therefore, the isomerization at the aspartate-3 position would be expected to yield a peptide with significantly lower affinity for CCK-B receptors compared to the native tetragastrin.

Alterations in Downstream Signaling Pathways

The binding of tetragastrin to the CCK-B receptor, a G protein-coupled receptor, initiates a specific intracellular signaling cascade. uniprot.orgwikipedia.org This process involves the activation of associated G proteins, which in turn stimulates a phosphatidylinositol-calcium second messenger system. uniprot.org The antagonist of histamine (B1213489) H2-receptors, Cimetidine, has been shown to activate tetragastrin's stimulation of adenylate cyclase activity, indicating a complex interplay of signaling pathways. medchemexpress.com

Influence on Proteolytic Susceptibility and Peptide Degradation

The modification of the peptide backbone at position 3 also alters the susceptibility of tetragastrin to proteolytic degradation. nih.gov Native tetragastrin (CCK-4) is known to be rapidly degraded in plasma, with a half-life of about 13 minutes in humans, indicating its susceptibility to plasma peptidases. wikipedia.orgnih.gov Aminopeptidases, in particular, play a major role in the breakdown of cholecystokinin-related peptides. nih.gov

The formation of an isoaspartyl linkage can render the peptide resistant to cleavage by certain proteases while potentially creating new cleavage sites for others. nih.govnih.gov For instance, proteolysis by enzymes like Asp-N, which specifically cleaves at aspartyl residues, would be hindered by the presence of an isoaspartyl residue. nih.gov Conversely, the abnormal linkage might expose other parts of the peptide to different proteases or be recognized by enzymes that cleave at non-standard structures. nih.gov For example, carboxypeptidase Y can cleave a peptide N-terminally to an isoaspartyl residue. nih.gov Studies on a tetragastrin analogue showed that cleavage occurs between the Met and Asp residues, a bond that is directly affected by isoaspartate formation. nih.gov The altered conformation of Tetragastrin, isoaspartic acid(3)- could shield or expose cleavage sites, thus changing its degradation profile and metabolic half-life compared to the native peptide.

Table 2: Proteolytic Degradation Profile of Tetragastrin and Impact of Isoaspartate Modification

| Peptide | Degrading System | Key Enzymes Involved | Half-Life | Impact of Isoaspartic Acid(3) Modification |

|---|---|---|---|---|

| Tetragastrin (CCK-4) | Human Plasma | Aminopeptidases nih.gov | ~13 minutes nih.gov | The altered backbone structure at the Asp-3 position is expected to change recognition by peptidases. nih.gov It may confer resistance to some proteases (e.g., Asp-N) while potentially increasing susceptibility to others. nih.gov |

| Tetragastrin (CCK-4) | Rat Plasma | Aminopeptidases nih.gov | < 1 minute nih.gov | Similar to human plasma, the degradation rate and pathway would likely be altered due to the conformational and bond structure change. nih.gov |

| Tetragastrin Analogue | Rat Gastric Mucosa | Not specified | Not specified | Degradation occurs between the Leu-Asp bond in the analogue, suggesting the importance of this region for cleavage. nih.gov |

Implications for Peptide Bioactivity and Efficacy in Research Models

The culmination of structural, binding, and stability changes means that the formation of Tetragastrin, isoaspartic acid(3)- has significant negative implications for the peptide's bioactivity. nih.gov The primary function of tetragastrin as a CCK-B receptor agonist, which includes stimulating gastric acid secretion, depends entirely on its structural integrity. medchemexpress.com The reduced receptor affinity and subsequent impairment of downstream signaling cascades mean that the isoaspartyl form is expected to be a much less potent agonist, if not completely inactive or even an antagonist. nih.govnih.gov

Table 3: Summary of Properties: Tetragastrin vs. Tetragastrin, isoaspartic acid(3)-

| Property | Native Tetragastrin | Tetragastrin, isoaspartic acid(3)- |

|---|---|---|

| Peptide Bond at Asp-3 | Normal α-peptide bond | Abnormal β-peptide bond wikipedia.org |

| Backbone Conformation | Native conformation | "Kinked" backbone, altered 3D structure wikipedia.org |

| CCK-B Receptor Binding | High affinity agonist medchemexpress.com | Expected to have significantly lower binding affinity. nih.gov |

| Downstream Signaling | Robust activation of phosphatidylinositol-calcium pathway. uniprot.org | Attenuated or abolished signal transduction. |

| Proteolytic Stability | Rapidly degraded by plasma peptidases. nih.gov | Altered susceptibility; may be resistant to certain proteases. nih.govnih.gov |

| Biological Activity | Potent agonist (e.g., stimulates gastric secretion). medchemexpress.com | Expected to be inactive or have greatly reduced agonist activity. nih.govnih.gov |

Advanced Analytical Methodologies for Characterizing Isoaspartyl Peptides

Mass Spectrometry-Based Techniques for Isoaspartate Site Identification and Quantification

Mass spectrometry (MS) is a cornerstone for the detailed characterization of isoaspartyl peptides. While traditional fragmentation methods like collision-induced dissociation (CID) often fail to distinguish between isoAsp and Asp isomers due to producing isobaric fragments, more advanced techniques provide the necessary specificity. sciex.comnih.gov

Electron-transfer dissociation (ETD) has emerged as a powerful tool for the unambiguous identification of isoaspartate residues. nih.govnih.gov Unlike CID, ETD is a non-ergodic fragmentation method that cleaves the peptide backbone at the N-Cα bond, producing c- and z-type fragment ions, while preserving labile post-translational modifications. wikipedia.org

The key to ETD's utility in this context is its ability to induce a specific fragmentation pattern for isoAsp residues. The presence of an isoaspartyl residue leads to the generation of characteristic diagnostic ions, specifically c•+57 and z-57 fragments. nih.govnih.govnih.gov These unique ions arise from cleavage of the Cα-Cβ bond within the isoaspartic acid residue itself and are not observed for the native aspartic acid form. nih.govbu.edu This allows for precise localization of the isomerization site within the peptide sequence. nih.govnih.gov

For doubly charged peptide ions, supplemental activation is often required to produce the diagnostic c + 57 or z• − 57 peaks needed to differentiate the isomers. nih.govacs.org ETD has been successfully applied to identify isoAsp in various peptides, including amyloid-beta peptides and cytochrome c, with detection limits as low as 0.5%. acs.org This makes it a highly sensitive and specific method for characterizing molecules like Tetragastrin (B1682758), isoaspartic acid(3)-. nih.gov

Table 1: Comparison of Fragmentation Techniques for Isoaspartate Analysis

| Feature | Collision-Induced Dissociation (CID) | Electron-Transfer Dissociation (ETD) |

|---|---|---|

| Fragmentation Principle | Heats ions through collisions with neutral gas, causing fragmentation at the weakest bonds (typically peptide bonds). | Transfers an electron to a multiply charged precursor ion, inducing non-ergodic fragmentation of the N-Cα backbone bond. wikipedia.org |

| Primary Fragment Ions | b- and y-ions. | c- and z-ions. wikipedia.org |

| Isoaspartate Differentiation | Generally poor; Asp and isoAsp isomers produce isobaric b- and y-ions. sciex.comnih.gov | Excellent; produces diagnostic c•+57 and z-57 ions specific to isoaspartate. nih.govnih.govnih.gov |

| Preservation of PTMs | Labile modifications are often lost. | Labile modifications are typically preserved. wikipedia.org |

| Precursor Ion Requirement | Works on singly and multiply charged ions. | Requires multiply charged precursor ions (typically z > 2). wikipedia.org |

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another valuable technique for peptide analysis. youtube.com When coupled with a second stage of TOF analysis (TOF/TOF) and collision-induced dissociation (CID), it can be used to identify isoaspartyl peptides. nih.gov

While standard CID is often ambiguous, studies have shown that under MALDI-TOF/TOF conditions, specific fragmentation patterns can emerge that help differentiate isomers. Research indicates that the peptide bond immediately N-terminal to an isoAsp residue is often more susceptible to fragmentation compared to its unmodified counterpart. nih.gov In some cases, enhanced fragmentation C-terminal to the isoAsp residue has also been observed. nih.gov

For this method to be effective for quantification, it typically relies on the prior separation of the isomeric peptides by a technique like reversed-phase high-performance liquid chromatography (rpHPLC). nih.gov The separated isomers are then analyzed by MALDI-TOF/TOF. This approach has been successfully validated for identifying isoAsp residues in therapeutic monoclonal antibodies and for quantifying isoAsp in amyloid-β peptides with a detection limit as low as 50 fmol. nih.govresearchgate.net

Peptide mapping is a fundamental and powerful technique for characterizing proteins and peptides, including the detection of post-translational modifications like isoaspartate formation. nih.gov The process involves the enzymatic digestion of the target protein or large peptide into smaller, more manageable peptides. This digest is then typically analyzed by liquid chromatography coupled with mass spectrometry (LC-MS). nih.govnih.gov

In a peptide map, the peptide containing the isoaspartic acid(3) residue in Tetragastrin would be identified as a new peak, often eluting slightly earlier than the corresponding native peptide in reversed-phase chromatography. nih.gov The mass of this new peak would be identical to the native peptide, but its distinct retention time signals the presence of an isomer. sciex.com

Subsequent MS/MS analysis of this separated isomer using a technique like ETD can then confirm the presence and exact location of the isoaspartic acid residue. nih.govresearchgate.net While highly effective, peptide mapping can be time-consuming, and care must be taken to avoid inducing further modifications during sample preparation. nih.gov

Chromatographic Separation Techniques for Isoaspartyl Isomers

The successful analysis of isoaspartyl peptides often hinges on the ability to separate the isomeric forms prior to or during mass spectrometric analysis.

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is the most common technique used to separate peptide isomers. nih.gov Reversed-phase HPLC (RP-HPLC) is frequently employed, where the separation is based on differences in hydrophobicity. nih.gov

Typically, peptides containing an isoaspartyl residue are slightly less retained on reversed-phase columns and therefore elute earlier than their native aspartyl counterparts. nih.gov However, this elution order is not universal and can be influenced by the peptide sequence and the specific chromatographic conditions, such as mobile phase pH. researchgate.net Therefore, relying solely on retention time for identification without confirmation from a method like ETD or the use of synthetic standards can be unreliable. nih.govresearchgate.net Nonetheless, HPLC is an indispensable tool for resolving isoAsp-containing peptides from the native form, enabling accurate quantification and subsequent detailed structural characterization by MS. nih.gov

Ion mobility mass spectrometry (IM-MS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govlcms.cz This method provides an additional dimension of separation to LC-MS, proving invaluable for distinguishing between isobaric isomers like the native and isoaspartyl forms of Tetragastrin. nih.govlcms.cz

In IM-MS, the different three-dimensional structures of the Asp and isoAsp-containing peptides result in different rotationally averaged collision cross-sections (CCS). This difference in conformation allows them to be separated in the ion mobility cell, even if they co-elute from an LC column. nih.govlcms.cz

Recent advancements, such as cyclic ion mobility spectrometry (cIMS), have enhanced the resolving power of this technique. nih.gov By allowing ions to travel through the mobility cell for multiple passes, baseline separation of isomers that cannot be resolved in a single pass can be achieved. lcms.cz The separated isomers can then be subjected to fragmentation, such as CID or ECD, to confirm the site of isomerization. lcms.cz This capability makes IM-MS a powerful and rapid screening tool for analyzing peptides prone to isoaspartate formation. nih.govacs.org

Table 2: Research Findings on Analytical Techniques for Isoaspartyl Peptides

| Technique | Key Finding | Application Example | Reference(s) |

|---|---|---|---|

| ETD-MS | Generates diagnostic c•+57 and z-57 ions, allowing for unambiguous localization of isoAsp residues. | Differentiating Asp and isoAsp in deamidated tryptic peptides. | nih.gov, acs.org, nih.gov |

| MALDI-TOF/TOF | Enhanced fragmentation of the peptide bond N-terminal to the isoAsp residue compared to the native form. | Identification of isoAsp in therapeutic monoclonal antibodies after rpHPLC separation. | nih.gov |

| Peptide Mapping | isoAsp-containing peptides often elute earlier in RP-HPLC, allowing for separation and subsequent MS/MS analysis. | Monitoring isoAsp formation in monoclonal antibody stability studies. | nih.gov, researchgate.net |

| HPLC | Provides baseline separation of many isoAsp and Asp peptide isomers, crucial for quantification. | Separation of synthetic isoAsp/Asp peptide pairs. | nih.gov, researchgate.net |

| IM-MS | Separates isomers based on differences in their gas-phase conformation (collision cross-section). | Baseline separation of beta-amyloid peptide isomers using multi-pass cyclic IMS. | lcms.cz, nih.gov |

Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for separating biomolecules, including peptides, based on differences in their surface hydrophobicity. mz-at.de The separation relies on the interaction between hydrophobic regions on the analyte and a weakly hydrophobic stationary phase. mz-at.de These interactions are modulated by a high-salt concentration in the mobile phase, which reduces the solvation of the peptide and exposes its hydrophobic patches, promoting binding to the column. youtube.com Elution is typically achieved by applying a decreasing salt gradient, which increases peptide solubility and disrupts the hydrophobic interactions, allowing the peptides to elute in order of increasing hydrophobicity. youtube.com

Table 1: Comparison of HIC and RPC for Peptide Separations

| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Chromatography (RPC) |

| Principle | Separates based on surface hydrophobicity in aqueous, high-salt mobile phase. mz-at.de | Separates based on hydrophobicity using a nonpolar stationary phase and polar/organic mobile phase. |

| Mobile Phase | Aqueous buffer with a descending salt gradient (e.g., ammonium (B1175870) sulfate). youtube.com | Water/acetonitrile or methanol (B129727) mixture with an increasing organic solvent gradient. nih.gov |

| Selectivity | Sensitive to subtle changes in protein/peptide conformation and surface hydrophobicity. mz-at.de | High selectivity based on overall hydrophobicity of the molecule. nih.gov |

| Denaturation | Generally non-denaturing, preserving native structure. youtube.com | Can cause denaturation due to organic solvents. |

| Application | Purification and analysis of proteins and peptides, especially when native structure is important. mz-at.de | Widely used for small peptides and proteins; high column efficiency. capes.gov.brnih.gov |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that has proven effective for analyzing closely related molecules, including peptide isomers. mdpi.com Separation in CE is based on the differential migration of charged analytes in an electric field within a narrow, buffer-filled capillary. youtube.com The charge-to-size ratio of an analyte is the primary determinant of its electrophoretic mobility.

Table 2: Research Findings in CE-Based Peptide Isomer Separation

| Study Focus | Key Finding | Significance | Reference |

| Isomeric Peptide Separation | CE demonstrated high-power separation of very closely shaped molecules, such as peptide sequence isomers. | Highlights CE's capability to resolve molecules with identical mass and similar structures. | mdpi.com |

| CE-MS for Protein Analysis | Coupling CE with ion-spray MS allows for effective analysis of peptides and proteins under acidic buffer conditions. | Provides a means to monitor conformational changes and analyze proteins with high isoelectric points. | nih.gov |

| Proteomics Application | CE is recognized for its advantages in analyzing samples of limited heterogeneity and for purity checking of recombinant proteins. | Confirms the utility of CE in quality control and characterization within the biopharmaceutical industry. | nih.gov |

Enzymatic Labeling and Detection Approaches (e.g., PIMT-Mediated Assays with Deuterium or Radioisotopes)

Enzymatic methods offer high specificity for the detection and quantification of isoaspartyl residues. The enzyme Protein L-isoaspartyl Methyltransferase (PIMT) is central to these approaches. wikipedia.org PIMT specifically recognizes the abnormal L-isoaspartyl linkage in a peptide or protein and catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the free α-carboxyl group of the isoAsp residue. wikipedia.org

This enzymatic reaction can be leveraged for analytical purposes in several ways:

Radioisotope Labeling: By using radiolabeled [³H]SAM, the amount of isoAsp can be quantified by measuring the incorporation of tritium (B154650) into the peptide substrate.

Mass-Shift Labeling: PIMT-mediated methylation using standard SAM results in a mass shift of +14 Da, but the resulting methyl ester is often unstable. nih.gov A more robust method involves using PIMT to convert the L-isoAsp into a succinimide (B58015) intermediate, which can then be trapped by a nucleophile like Tris base. nih.govacs.org This creates a stable, modified aspartic acid residue with a significant mass shift (+103 Da), which can be easily detected by mass spectrometry. nih.gov

Deuterium Labeling: A novel method utilizes the formation of an oxazolone (B7731731) ring structure, which is unique to isoAsp residues. nih.gov In the presence of a D₂O solvent, this process facilitates the incorporation of a deuteron (B1233211) at the Cα position, providing a specific mass tag for unequivocal identification by MS. nih.gov

These enzymatic labeling strategies overcome the challenge of isoAsp and Asp having identical masses by introducing a specific and detectable tag only at the site of the isoaspartyl modification.

Selective Proteolysis for Isoaspartate Differentiation (e.g., Asp-N Digestion)

Selective proteolysis provides a powerful strategy for differentiating between aspartyl and isoaspartyl peptide linkages. nih.gov The endoprotease Asp-N specifically hydrolyzes the peptide bond on the N-terminal side of aspartic acid residues. researchgate.net Crucially, the isoaspartyl linkage, with its extra methylene (B1212753) group in the peptide backbone, is resistant to cleavage by Asp-N. nih.govresearchgate.net

This differential cleavage can be used as a diagnostic tool. A peptide mixture containing both Asp and isoAsp isomers is subjected to Asp-N digestion. The native Asp-containing peptide will be cleaved into smaller fragments, while the isoAsp-containing peptide will remain intact. nih.gov Subsequent analysis by LC-MS will show the disappearance of the original Asp-peptide peak and the appearance of new, smaller fragment peaks, while the peak corresponding to the isoAsp-peptide remains unchanged. This method not only allows for the differentiation of the two isomers but also serves to enrich the isoaspartyl species, facilitating its detection and characterization, even when it is present at very low levels. nih.govacs.org This approach has successfully detected isoAsp levels as low as 0.5% in synthetic peptides. nih.gov

Research Paradigms and Applications of Tetragastrin, Isoaspartic Acid 3

Investigating Post-Translational Modifications and Peptide Isomerization Dynamics

The formation of isoaspartyl residues is a spontaneous, non-enzymatic post-translational modification that can alter the structure and function of proteins. nih.gov Tetragastrin (B1682758), isoaspartic acid(3)- provides a simplified and controlled system to investigate the dynamics of this isomerization process.

The conversion of a normal L-aspartyl residue to an L-isoaspartyl residue proceeds through a succinimide (B58015) intermediate. nih.govresearchgate.net This process introduces a methylene (B1212753) group into the peptide backbone, altering its conformation. nih.gov In the context of Tetragastrin, the L-isoaspartyl form, where the phenylalanine residue is linked to the side-chain carboxyl group of the aspartate, is a substrate for erythrocyte protein carboxyl methyltransferases, whereas the normal form is not. nih.gov

The enzymatic methylation of [iso-Asp3]tetragastrin produces an alpha-methyl ester which is unstable and spontaneously demethylates to form an L-succinimide intermediate. nih.gov This intermediate then hydrolyzes to yield a mixture of the normal tetragastrin and the isoaspartyl form. nih.gov This cyclic process of enzymatic methylation and non-enzymatic hydrolysis and isomerization provides a model for understanding how cells might repair damaged proteins. nih.gov

Table 1: Kinetic Parameters of Tetragastrin Isomerization and Repair

| Step | Compound | Process | Half-time (at pH 7.4, 37°C) |

|---|---|---|---|

| 1 | [iso-Asp(OMe)3]tetragastrin | Spontaneous Demethylation | 41 minutes nih.gov |

| 2 | [Asu3]tetragastrin | Spontaneous Hydrolysis | 116 minutes nih.gov |

Exploration of Gastrin Receptor Biology and Signaling Mechanisms

Tetragastrin, as the C-terminal tetrapeptide of gastrin, is the minimal fragment required for the biological activity of gastrin. frontiersin.org It exerts its effects by binding to cholecystokinin (B1591339) (CCK) receptors, specifically the CCK-B/gastrin receptor. nih.govnih.gov The study of Tetragastrin and its analogs, including the isoaspartic acid form, is crucial for understanding the molecular determinants of ligand-receptor interactions and subsequent signaling cascades.

The binding of gastrin and its analogs to the CCK2R, a G protein-coupled receptor, activates phospholipase C, leading to an increase in intracellular inositol (B14025) trisphosphate and calcium levels. frontiersin.orgnih.gov This signaling pathway is implicated in various physiological processes, including gastric acid secretion and cell proliferation. nih.govnih.govfrontiersin.org While the normal form of tetragastrin is a known agonist of the CCK-B receptor, the isoaspartic acid modification can potentially alter its binding affinity and signaling properties, providing a tool to probe the specificity and plasticity of the receptor.

Table 2: Key Receptors and Signaling Molecules in Gastrin Pathways

| Receptor/Molecule | Family/Type | Primary Function in Gastrin Signaling |

|---|---|---|

| CCK-B/gastrin receptor | G protein-coupled receptor | Binds gastrin and initiates downstream signaling nih.govnih.gov |

| Phospholipase C | Enzyme | Activated upon receptor binding, generates second messengers nih.gov |

| Inositol trisphosphate (IP3) | Second messenger | Mobilizes intracellular calcium nih.gov |

Use as a Model Peptide in Protein Repair Pathway Studies

The spontaneous formation of isoaspartyl residues is considered a form of protein damage. researchgate.net Cells have evolved a repair mechanism involving the enzyme protein L-isoaspartyl methyltransferase (PIMT). researchgate.net Tetragastrin, isoaspartic acid(3)- serves as an excellent model substrate for studying this repair pathway.

Application in Studying Protein Aggregation and Conformational Changes in Research Contexts

The isomerization of aspartyl residues to isoaspartyl residues can significantly impact the conformation of a peptide, which in turn can influence its propensity to aggregate. nih.govnih.gov The introduction of an isoaspartyl linkage in tetragastrin alters the peptide backbone, providing a model to study how such modifications contribute to the initiation and propagation of protein aggregation, a hallmark of many age-related diseases. nih.gov

Studies on other peptides have shown that the presence of L-isoaspartate can either increase or have a modest effect on protein precipitation and aggregation, depending on the specific peptide sequence and context. nih.gov For instance, in some crystallin peptides, the introduction of an L-isoaspartate modification enhances amyloid formation. nih.gov While specific aggregation studies on Tetragastrin, isoaspartic acid(3)- are not extensively detailed in the provided results, the principles derived from analogous systems suggest its potential as a tool in this research area. The aggregation kinetics of a tetrapeptide analogue of cholecystokinin have been studied, and these investigations suggest that aggregation may be partially mediated by hydrophobic bonding. nih.gov

Role in Mechanistic Studies of Cellular Metabolism and Regulation (e.g., Deamidation Impact)

The deamidation of asparagine residues, which proceeds through a similar succinimide intermediate as aspartate isomerization, is another post-translational modification with significant metabolic consequences. nih.gov The study of isoaspartate formation in peptides like Tetragastrin, isoaspartic acid(3)- provides insights into the broader impact of such modifications on cellular metabolism and regulation.

For example, the deamidation of the glycolytic enzyme triosephosphate isomerase (TPI) leads to its inactivation and the accumulation of its substrate, which can have downstream effects on cellular metabolism. nih.gov While not directly studying TPI, the use of model peptides like [iso-Asp3]tetragastrin helps to elucidate the fundamental chemical and enzymatic processes that govern the formation and repair of these modifications, which are relevant to a wide range of cellular proteins and metabolic pathways. The covalent binding of proteins to different functional metabolites, such as acetate, can alter protein structures and interactions, impacting cellular processes. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Analytical Tools for Isoaspartate Analysis

The accurate detection and quantification of isoaspartate are critical for understanding its impact on peptide function. A significant challenge is that the isomerization of an aspartyl residue to an isoaspartyl residue does not change the mass or net charge of the molecule, making differentiation from the native peptide difficult. frontiersin.org

Current methods primarily rely on chromatographic and mass spectrometric techniques. High-performance liquid chromatography (HPLC) is a foundational tool, often showing that isoaspartyl-containing peptides elute earlier than their unmodified counterparts under reversed-phase conditions. nih.gov However, for robust quantification and identification, more advanced methods are necessary.

Peptide mapping coupled with mass spectrometry stands as the most powerful technique for the detection and quantification of isoaspartyl species. nih.gov Advanced mass spectrometry methods, such as electron transfer dissociation (ETD), are particularly valuable as they can generate diagnostic fragment ions specific to the isoAsp residue, allowing for unambiguous site localization. researchgate.netnih.gov For N-terminal isoaspartyl residues, a characteristic diagnostic fragment ([M + 2H − 74]+•) has been identified. nih.gov

Enzymatic methods also play a crucial role. The enzyme Protein L-isoaspartyl Methyltransferase (PIMT) specifically recognizes and methylates L-isoaspartyl residues. nih.gov This specificity can be harnessed for analytical purposes. A rapid and sensitive HPLC-based method involves incubating a sample with PIMT and S-adenosyl-L-methionine (SAM), then quantifying the S-adenosyl-L-homocysteine (SAH) produced, which is stoichiometric to the amount of isoaspartate. nih.gov Another innovative chemo-enzymatic approach uses PIMT to methylate the isoaspartyl residue, and the labile methyl ester is then trapped with hydrazine, creating a stable product that can be enriched and analyzed by mass spectrometry.

Future research will likely focus on developing higher-throughput alternatives to time-consuming peptide mapping and creating more sensitive and direct detection methods that require minimal sample preparation. frontiersin.orgnih.gov

Table 1: Analytical Tools for Isoaspartate Analysis

| Technique | Principle | Application to Isoaspartyl Tetragastrin (B1682758) |

|---|---|---|

| Reversed-Phase HPLC | Separates molecules based on hydrophobicity. IsoAsp peptides often have different retention times than their native counterparts. nih.gov | Used to separate isoaspartyl-tetragastrin from the normal peptide. nih.gov |

| Peptide Mapping with MS | Enzymatic digestion followed by LC-MS/MS to identify and quantify modifications. nih.gov | The gold standard for confirming the presence and location of the isoaspartyl residue in tetragastrin. |

| Electron Transfer Dissociation (ETD)-MS | A "soft" fragmentation method in mass spectrometry that preserves labile modifications and produces specific fragment ions for isoAsp. researchgate.net | Could provide unambiguous confirmation of the isoaspartyl linkage at position 3 of tetragastrin. |

| PIMT-Based Enzymatic Assay | Uses the enzyme PIMT to specifically methylate isoAsp residues, allowing for quantification via measurement of reaction products like SAH. nih.gov | The L-isoaspartyl form of tetragastrin is a known substrate for PIMT, making this a viable analytical approach. nih.gov |

| Chemo-enzymatic Labeling | PIMT-catalyzed methylation followed by chemical trapping (e.g., with hydrazine) to create a stable, easily detectable derivative. | A potential future method for enhancing the detection and enrichment of isoaspartyl-tetragastrin from complex mixtures. |

Advanced Structural Characterization of Isoaspartyl Tetragastrin Conformations

The introduction of an isoaspartyl residue inserts an extra methylene (B1212753) group into the peptide backbone, which can significantly disrupt the peptide's three-dimensional structure. nih.gov This conformational change is believed to be the primary driver of altered biological activity. While the structure of native tetragastrin and its analogues has been studied, high-resolution structural data for isoaspartyl-tetragastrin is currently lacking.

Elucidating the precise conformational changes induced by the isoaspartyl bond in tetragastrin is a key area for future research. Advanced structural biology techniques would be required for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying peptide conformation in solution, providing insights into local structure and flexibility that are highly relevant for biologically active peptides.

Engineering of Isoaspartate-Resistant or Isoaspartate-Enhanced Peptides for Research Applications

The spontaneous formation of isoaspartate is a significant issue in the manufacturing and storage of peptide therapeutics, as it can lead to decreased biological activity and potential immunogenicity. researchgate.netnih.gov Conversely, intentionally creating peptides with enhanced isoaspartate formation can be useful for studying cellular repair mechanisms.

Engineering Isoaspartate-Resistant Tetragastrin: Research has shown that the rate of isoaspartate formation is highly dependent on the amino acid sequence. The reaction proceeds via a succinimide (B58015) intermediate, and its formation is accelerated when the aspartyl or asparaginyl residue is followed by an amino acid with a small, flexible side chain, such as glycine (B1666218) or serine. researchgate.netnih.govresearchgate.net The sequence of tetragastrin (Trp-Met-Asp-Phe-NH2) places a phenylalanine residue after the aspartate. While Phe is not as problematic as Gly, isomerization still occurs. To create a more stable version of tetragastrin for therapeutic or diagnostic research, one could substitute the Asp residue with another amino acid that preserves biological activity but cannot form an isoaspartyl linkage. Alternatively, modifying the adjacent phenylalanine residue could sterically hinder the formation of the succinimide intermediate.

Engineering Isoaspartate-Enhanced Tetragastrin: To create a version of tetragastrin that more readily forms isoaspartate, one could apply the opposite strategy. Replacing the phenylalanine at position 4 with a glycine (i.e., Trp-Met-Asp-Gly-NH2) would be expected to dramatically increase the rate of isomerization. researchgate.net Such an analogue would be a valuable research tool for studying the activity of the PIMT repair enzyme, as the L-isoaspartyl form of tetragastrin is a known substrate for this enzyme. nih.gov This enhanced-degradation analogue could be used to investigate the capacity of the PIMT system in different cell types or tissues.

Table 2: Strategies for Engineering Tetragastrin Analogues

| Goal | Engineering Strategy | Example Modification to Tetragastrin | Rationale |

|---|---|---|---|

| Increase Stability (IsoAsp-Resistant) | Replace the Asp residue. | Replace Asp3 with Glutamic acid (Glu). | Glu has a longer side chain, making succinimide formation much less favorable. |

| Increase Stability (IsoAsp-Resistant) | Modify the C-flanking residue. | Replace Phe4 with a bulkier residue. | A bulkier side chain at position n+1 can sterically hinder the cyclization reaction. researchgate.net |

| Enhance Degradation (IsoAsp-Enhanced) | Modify the C-flanking residue. | Replace Phe4 with Glycine (Gly). | The small, flexible nature of Gly in the n+1 position dramatically accelerates isoaspartate formation. nih.govresearchgate.net |

Elucidating the Full Spectrum of Biological Responses to Isoaspartyl Modifications in Peptidergic Systems

The formation of an isoaspartyl residue can have profound biological consequences, including decreased bioactivity, altered susceptibility to proteolysis, and the induction of autoimmune responses. researchgate.netnih.gov Tetragastrin is the C-terminal tetrapeptide of the hormone gastrin and is also known as cholecystokinin (B1591339) tetrapeptide (CCK-4). wikipedia.orgmedchemexpress.com It acts as a CCK receptor agonist and can stimulate gastric acid secretion. medchemexpress.com

A critical area of future research is to determine how the isomerization to isoaspartyl-tetragastrin affects these biological functions. It is plausible that the conformational change induced by the isoaspartyl bond alters the peptide's affinity for CCK receptors. This could lead to a reduction in its ability to stimulate gastric secretion or modulate other CCK-mediated pathways in the brain and gut. wikipedia.org Studies comparing the receptor binding affinity and downstream signaling of native tetragastrin and its isoaspartyl counterpart are needed.

Furthermore, the degradation pathway of tetragastrin is of functional significance. nih.gov The formation of an isoaspartyl bond can render peptides resistant to certain proteases, which could alter their metabolic fate and duration of action. researchgate.net

Finally, the interaction with the PIMT repair system is a key biological response. The fact that isoaspartyl-tetragastrin is a substrate for PIMT indicates that cells have a mechanism to recognize and potentially repair this modification. nih.gov The repair process itself is not perfectly efficient; it proceeds through the succinimide intermediate and can result in the regeneration of the normal L-aspartyl peptide, but also the original L-isoaspartyl form or even D-aspartyl and D-isoaspartyl forms. nih.gov Understanding the efficiency and fidelity of this repair process for tetragastrin in different physiological contexts could shed light on the broader role of PIMT in managing protein damage in peptidergic signaling systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.